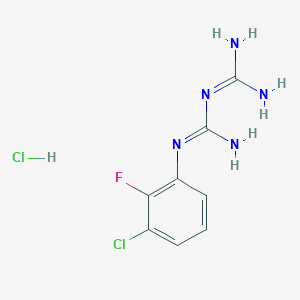
1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride is a chemical compound with the CAS Number: 1030829-65-2 . It has a molecular weight of 266.1 . The IUPAC name for this compound is N-(3-chloro-2-fluorophenyl)imidodicarbonimidic diamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClFN5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Unfortunately, the available sources do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Characterization and Analysis Techniques
Capillary electrophoresis combined with contactless conductivity detection has been utilized to determine substances like Polyhexamethylene biguanide hydrochloride (PHMB-HCl) in ophthalmic solutions, demonstrating its effectiveness in the accurate quantification of cationic disinfectants in personal care products. This method offers satisfactory precision and sensitivity, enabling its use for in vitro studies (Abad-Villar et al., 2006).
Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the structure of monoprotonated biguanides, including those related to 1-(3-Chloro-2-fluorophenyl)biguanide. These studies reveal the structural dynamics of biguanides and their hydrochloride salts, contributing to a deeper understanding of their chemical properties and potential applications in various fields (Clement & Girreser, 1999).
Antimicrobial Applications
Research on chlorhexidine and related biguanides highlights their significant antimicrobial properties. Studies focusing on the adsorption mechanisms of these compounds on cellulose suggest a combination of electrostatic and hydrogen bonding forces, indicating their potential in medical and environmental applications for microbial control (Blackburn et al., 2007).
Analytical Method Development
A novel fluorescence optode method has been developed for determining polyhexamethylene biguanide hydrochloride (PHMB), showcasing an innovative approach to quantifying this compound in solutions such as contact lens detergents. This method provides a new avenue for the analysis of PHMB, highlighting its applicability in quality control and safety evaluation of consumer products (Funaki et al., 2020).
Therapeutic and Biological Activity
Biguanides, including compounds structurally related to 1-(3-Chloro-2-fluorophenyl)biguanide, exhibit a wide range of therapeutic properties. They have been investigated for their antimalarial, antidiabetic, antiviral, and anticancer activities. This extensive research underscores the potential of biguanides in developing new medications and treatments for various diseases (Kathuria et al., 2021).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFLOGYOUDMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C(N)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
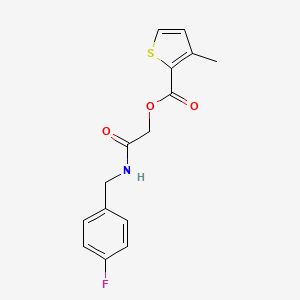
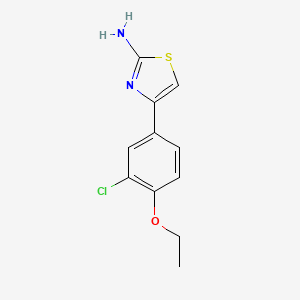
![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)


![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)
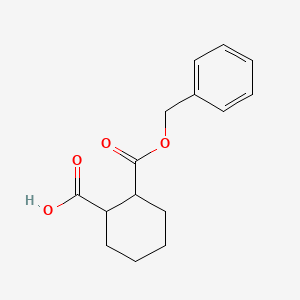
![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
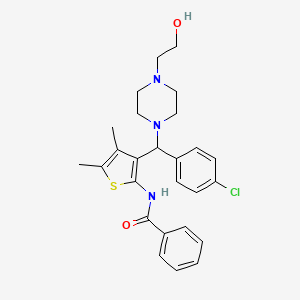


![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827965.png)
